N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide
Description
The compound N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide features a multifunctional structure comprising an indole core substituted with a sulfanyl-linked carbamoyl methyl group, a 4-fluorobenzyl moiety, and a 4-methoxybenzamide tail connected via an ethyl linker. Below, we systematically compare this compound with structurally and functionally related analogs to elucidate its unique properties.
Properties
IUPAC Name |
N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-34-22-12-8-20(9-13-22)27(33)29-14-15-31-17-25(23-4-2-3-5-24(23)31)35-18-26(32)30-16-19-6-10-21(28)11-7-19/h2-13,17H,14-16,18H2,1H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHOJHSJUDDFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide typically involves multiple stepsThe final step involves the coupling of the indole derivative with 4-methoxybenzamide under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features:
- Indole Core : Central to the compound’s architecture, shared with analogs in and 12.
- Sulfanyl Linkage : Connects the carbamoyl methyl group to the indole, similar to compounds in (triazoles) and (pyrimidoindoles).
- 4-Fluorobenzyl Group : Enhances lipophilicity and electronic effects, as seen in (fluorinated amides) and (fluorophenyl-oxoacetamide).
- 4-Methoxybenzamide : Provides electron-donating and steric effects, contrasting with substituents like 4-chlorobenzoyl () or 2,4-dimethoxyphenyl ().
Table 1: Substituent Comparison of Key Analogues
Structural Insights :
- The 4-fluorobenzyl group in the target compound may enhance receptor binding through hydrophobic or π-π interactions compared to bulkier groups like trifluorobutyl () or octyl ().
Common Routes:
- Indole Functionalization : Friedel-Crafts alkylation () and nucleophilic substitution () are widely used to introduce sulfanyl or carbamoyl groups.
- Sulfanyl Linkage Formation : Alkylation of thiol intermediates, as seen in (triazoles) and (pyrimidoindoles), is critical for assembling the target compound’s structure .
- Amide Coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) is standard for benzamide derivatives, as implied by and .
Yield and Efficiency:
- reports a 43% yield for compound 31 (trifluoromethylphenylsulfonyl analog), while highlights enantioselective synthesis of ZD3523 with >99% purity. The target compound’s synthesis may require optimization to balance yield and stereochemical control .
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity:
- Fluorinated Substituents : demonstrates that fluorinated amides (e.g., ZD3523, Ki = 0.42 nM for LTD4 antagonism) exhibit enhanced potency due to increased lipophilicity and metabolic stability. The target’s 4-fluorobenzyl group may similarly improve target engagement .
- Sulfanyl vs. Sulfonyl Groups : shows that sulfanyl-linked triazoles exist in thione tautomeric forms, which may influence bioavailability. The target’s sulfanyl group could offer reversible binding compared to sulfonyl groups () .
Spectroscopic Characterization:
- IR/NMR Trends : The target’s carbamoyl and benzamide groups are expected to show C=O stretches at ~1660–1680 cm⁻¹ (cf. , compounds 4–6) and NH stretches at 3150–3319 cm⁻¹. Absence of S-H bands (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers .
Biological Activity
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate molecular framework, which includes an indole moiety, a methoxybenzamide group, and a sulfanyl linkage. Its molecular formula is , with a molecular weight of 353.43 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including cholinesterases, which are crucial in neurotransmission. Studies indicate that similar compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential neuroprotective effects .
- Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The indole structure is often associated with anticancer activity due to its ability to interact with various molecular targets involved in cell proliferation and survival.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
- Cholinesterase Inhibition Study : A study synthesized various benzamide derivatives and tested their inhibitory effects on cholinesterases using Ellman's spectrophotometric method. Among the synthesized compounds, those structurally similar to our compound demonstrated potent inhibition with IC50 values indicating strong affinity for AChE .
- Anticancer Research : Research on indole derivatives has shown promising results in inhibiting tumor growth in vitro. One study reported that indole-based compounds led to significant reductions in cell viability in breast cancer cell lines, suggesting a potential role for our compound in cancer therapy.
- Neuroprotective Effects : A recent investigation into the neuroprotective properties of related compounds highlighted their ability to reduce oxidative stress markers in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
